8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-2-23-14-7-3-5-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)12-6-4-8-19-10-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPDNCZBQIJGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 8-ethoxychromen-2-one with 3-(pyridin-3-yl)-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it an essential intermediate in organic synthesis. Researchers have explored its potential in creating novel derivatives that can exhibit enhanced properties or functionalities.
Research indicates that 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one possesses significant biological activities:
Antimicrobial Properties: Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity: Preliminary investigations reveal that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development as an anticancer therapeutic.
Medicinal Chemistry
The compound's unique structure allows it to interact with specific molecular targets in biological systems. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic applications for diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridinyl Substituent Variation
Compound : 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Key Difference : Pyridin-4-yl vs. pyridin-3-yl substitution.
- Pyridin-3-yl: Meta-substituted nitrogen introduces asymmetry, which may enhance selectivity for targets with polar residues (e.g., kinases).
Aryl Group Replacement
Compound : 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one
- Key Difference : Replacement of the oxadiazole-pyridinyl group with a nitro-substituted phenyl ring.
- Planarity: The nitro-phenyl group lacks the oxadiazole’s hydrogen-bonding capacity, reducing affinity for enzymes reliant on heterocyclic interactions.
Heterocyclic Modifications
Compound : 7-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
- Key Differences :
- Methoxy at C7 vs. ethoxy at C8 : Alters steric bulk and electronic distribution on the coumarin ring.
- Thiazole incorporation : Adds a sulfur-containing heterocycle, which may improve metal-binding properties or redox activity.
Data Table: Structural and Functional Comparison
Biological Activity
8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of chromen-2-ones, characterized by an ethoxy group, a pyridinyl group, and an oxadiazolyl group, which may contribute to its diverse biological effects.
Anticancer Properties
Numerous studies have explored the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values as low as 0.275 µM against cancer cell lines, indicating potent activity compared to standard drugs like erlotinib (IC50 = 0.418 µM) .
The mechanism of action for compounds like this compound is thought to involve modulation of key signaling pathways associated with cancer progression. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of tumor suppressor proteins such as p53 . Additionally, molecular docking studies indicate strong interactions between these compounds and specific receptors involved in tumor growth .
Antimicrobial Activity
Beyond anticancer properties, this compound has also been evaluated for antimicrobial activity. Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones comparable to established antibiotics . The presence of the oxadiazole ring is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies and Experimental Data
Several research articles provide insights into the biological activities and mechanisms of action for oxadiazole-containing compounds:
-
Anticancer Activity : A study published in MDPI reported that certain oxadiazole derivatives exhibited potent anticancer effects with IC50 values ranging from 0.275 µM to 1.18 µM against various cancer cell lines including HEPG2 and MCF7 .
Compound Cell Line IC50 (µM) Oxadiazole Derivative A HEPG2 0.275 Oxadiazole Derivative B MCF7 1.18 Erlotinib (Control) MCF7 0.418 - Mechanistic Insights : Another study demonstrated that certain derivatives could activate apoptotic pathways in cancer cells by increasing p53 levels and promoting caspase activity . This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other chromen derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-methoxy derivative | Methoxy group instead of ethoxy | Moderate anticancer activity |
| 8-fluoro derivative | Fluoro substitution on chromen core | Enhanced antimicrobial properties |
The presence of the ethoxy group in the target compound may enhance solubility and bioavailability compared to its methoxy or fluoro counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
